6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
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Overview
Description
6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a six-membered nitrogen heterocycle fused to a cyclopentane ring. The presence of the 4-chlorobenzyl group and the trimethyl substitution makes it an interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane typically involves the following steps:
Intramolecular Diels-Alder Reaction: This reaction involves a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening.
Cyclopropanation: An intramolecular cyclopropanation of a double bond.
Bicycloannulation: This involves the reaction of cyclic dienolates with various Michael acceptors.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using metal-ammonia systems.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and nitrogen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Metal-ammonia systems like sodium in liquid ammonia.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has significant potential in various fields:
Mechanism of Action
The mechanism of action of 6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of certain enzymes or activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar structural features.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic structure but different substitution patterns.
Bicyclo[3.2.1]octane: A non-nitrogen-containing analog with similar core structure.
Uniqueness
6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[321]octane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H24ClN |
---|---|
Molecular Weight |
277.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C17H24ClN/c1-16(2)8-15-9-17(3,11-16)12-19(15)10-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3 |
InChI Key |
MQDQZJUGDQLEDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=CC=C(C=C3)Cl)C)C |
Origin of Product |
United States |
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